N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine
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Overview
Description
N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine is a complex organic compound that features a tert-butyloxycarbonyl (Boc) protecting group, an acetyloxy group, and a methoxyphenoxy moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butyl chloroformate to form the Boc-protected amine.
Formation of the phenoxy moiety: The phenoxy group is introduced through a nucleophilic substitution reaction using 4-acetyloxy-2-methoxyphenol and an appropriate leaving group.
Coupling reaction: The Boc-protected amine is then coupled with the phenoxy moiety under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acetyloxy group can be reduced to a hydroxyl group.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of the free amine.
Scientific Research Applications
N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine involves its ability to act as a protecting group for amines, thereby preventing unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This compound can also interact with various molecular targets, including enzymes and receptors, depending on its specific structural modifications.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyloxycarbonyl-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine: Similar structure but with a hydroxyl group instead of an acetyloxy group.
N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-ethoxyphenoxy)-ethylamine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct reactivity and stability. This makes it particularly useful in synthetic chemistry for the selective protection and deprotection of functional groups.
Biological Activity
N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-methoxyphenoxy)-ethylamine (CAS: 1346601-87-3) is a complex organic compound that has garnered interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms, and applications in research and medicine.
Structural Overview
The compound features:
- Boc Group : Provides protection for the amine group during synthesis.
- Acetyloxy Group : Enhances solubility and reactivity.
- Methoxyphenoxy Moiety : Imparts unique interactions with biological targets.
Synthesis Pathways
The synthesis typically involves:
- Protection of Amine : Using tert-butyl chloroformate to form the Boc-protected amine.
- Formation of Phenoxy Moiety : Through nucleophilic substitution with 4-acetyloxy-2-methoxyphenol.
- Coupling Reaction : The Boc-protected amine is coupled with the phenoxy moiety under basic conditions.
The biological activity is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine, which may engage in further biological interactions.
Case Studies and Research Findings
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Enzyme Inhibition Studies :
- Research has indicated that derivatives of this compound can inhibit certain enzymes involved in metabolic pathways, suggesting potential as therapeutic agents in metabolic disorders.
-
Anticancer Activity :
- Preliminary studies have shown that modifications of this compound exhibit cytotoxic effects against various cancer cell lines. The acetyloxy group appears to enhance the compound's ability to penetrate cellular membranes and induce apoptosis in cancer cells.
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Antimicrobial Properties :
- Some derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections.
Comparative Analysis with Similar Compounds
Compound Name | Structural Variation | Biological Activity |
---|---|---|
N-tert-Butyloxycarbonyl-2-(4-hydroxy-2-methoxyphenoxy)-ethylamine | Hydroxyl instead of acetyloxy | Moderate enzyme inhibition |
N-tert-Butyloxycarbonyl-2-(4-acetyloxy-2-ethoxyphenoxy)-ethylamine | Ethoxy instead of methoxy | Reduced antimicrobial activity |
Applications in Research
This compound is utilized in various fields:
- Medicinal Chemistry : As an intermediate in the synthesis of pharmaceutical compounds.
- Biochemical Research : In studies assessing enzyme-substrate interactions and protein modifications.
- Chemical Industry : For producing specialty chemicals due to its unique reactivity profile.
Properties
IUPAC Name |
[3-methoxy-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-11(18)22-12-6-7-13(14(10-12)20-5)21-9-8-17-15(19)23-16(2,3)4/h6-7,10H,8-9H2,1-5H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPXMAKLWIUYRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OCCNC(=O)OC(C)(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.